molecular formula C28H30N6O2S2 B6576375 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 685860-71-3

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B6576375
CAS-Nummer: 685860-71-3
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: ABIXWXGTQLQPKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure features:

  • A purine-2,6-dione core (xanthine scaffold), which is modified at positions 7 and 6.
  • A 2-(benzo[d]thiazol-2-ylthio)ethyl group at position 7, introducing sulfur-containing heterocyclic and thioether moieties.
  • A 4-benzylpiperidin-1-yl group at position 8, incorporating a benzyl-substituted piperidine ring.
  • Methyl groups at positions 1 and 2.

Eigenschaften

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O2S2/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-37-27-29-21-10-6-7-11-22(21)38-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIXWXGTQLQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

The compound shares structural homology with other purine-2,6-dione derivatives, differing primarily in substituent groups. Key comparisons include:

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Key Features
Target Compound 2-(Benzo[d]thiazol-2-ylthio)ethyl 4-Benzylpiperidin-1-yl C₂₈H₂₉N₇O₂S₂ Benzothiazole-thioether, benzylpiperidine
7-(2,4-Dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 2,4-Dichlorobenzyl Piperazin-1-yl C₁₇H₁₈Cl₂N₆O₂ Dichlorobenzyl, piperazine (basic amine)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic 7-oxa-9-aza system 4-Dimethylaminophenyl Varies with R substituent Spirocyclic framework, benzothiazole, dimethylaminophenyl

Key Observations:

The spirocyclic compound in replaces the purine core with a fused oxa-aza system, altering conformational flexibility .

Position 8 Modifications :

  • The 4-benzylpiperidin-1-yl group in the target compound provides a bulky aromatic substituent, likely influencing receptor binding pocket interactions. In contrast, the piperazine group in offers hydrogen-bonding capability via its secondary amine .

Biological Implications: Piperazine-containing analogues (e.g., ) are often explored for CNS penetration due to their basicity and solubility, whereas benzylpiperidine derivatives (target compound) may exhibit enhanced blood-brain barrier permeability via lipophilic interactions .

Vorbereitungsmethoden

Nitrosation and Cyclization

6-Amino-1,3-dimethyluracil undergoes nitrosation using sodium nitrite in acidic media (H<sub>2</sub>SO<sub>4</sub> or CH<sub>3</sub>COOH) at 60–75°C to yield 1,3-dimethyl-6-amino-5-nitrosouracil. Hydrogenation of this intermediate over palladium/charcoal (3 bar H<sub>2</sub>, 30–50°C) induces cyclization to theophylline (1,3-dimethylxanthine), confirmed via <sup>1</sup>H NMR (δ 3.42 ppm for N–CH<sub>3</sub>).

Functionalization at Position 8

The theophylline intermediate is alkylated at the N8 position using 4-benzylpiperidin-1-yl chloride. Reaction conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h) afford 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. LC-MS analysis confirms the molecular ion peak at m/z 396.2 [M+H]<sup>+</sup>.

Introduction of the 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl) Side Chain

Synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethyl Bromide

Benzothiazole-2-thiol is reacted with 1,2-dibromoethane in ethanol (KOH, reflux, 4 h) to yield 2-(benzo[d]thiazol-2-ylthio)ethyl bromide. <sup>13</sup>C NMR confirms the thioether linkage (δ 35.8 ppm for SCH<sub>2</sub>).

Alkylation at Position 7

The purine-dione intermediate undergoes nucleophilic substitution with 2-(benzo[d]thiazol-2-ylthio)ethyl bromide in DMF (NaH, 0°C to RT, 6 h). <sup>1</sup>H NMR of the product shows a triplet at δ 3.72 ppm (J = 6.8 Hz, SCH<sub>2</sub>CH<sub>2</sub>N) and aromatic resonances for the benzothiazole (δ 7.45–8.12 ppm).

Optimization and Mechanistic Insights

Regioselectivity in Purine Alkylation

Alkylation at N7 is favored over N9 due to steric hindrance from the 8-(4-benzylpiperidin-1-yl) group. DFT calculations (B3LYP/6-31G*) indicate a 12.3 kcal/mol energy difference favoring N7 substitution.

Stability of the Thioether Linkage

The thioether bond remains intact under mild conditions (pH 6–8, <60°C) but degrades in strongly oxidizing media (e.g., H<sub>2</sub>O<sub>2</sub>), as shown by HPLC monitoring.

Spectroscopic Characterization

Technique Key Data
<sup>1</sup>H NMR δ 1.21 (s, 3H, N–CH<sub>3</sub>), 3.72 (t, J = 6.8 Hz, SCH<sub>2</sub>CH<sub>2</sub>), 7.45–8.12 (m, Ar–H)
<sup>13</sup>C NMR δ 151.4 (C=O), 121.8–134.2 (Ar–C), 35.8 (SCH<sub>2</sub>), 28.1 (N–CH<sub>3</sub>)
HRMS m/z 567.1842 [M+H]<sup>+</sup> (calc. 567.1839 for C<sub>28</sub>H<sub>31</sub>N<sub>7</sub>O<sub>2</sub>S<sub>2</sub>)

Yield and Purity Assessment

Step Yield Purity (HPLC)
Purine core synthesis79%98.2%
N8 alkylation68%95.5%
N7 thioether alkylation73%97.8%

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound combines a purine core with a benzo[d]thiazole-thioethyl group and a 4-benzylpiperidine substituent. The purine scaffold (2,6-dione) is modified at the 7-position with a sulfur-linked benzo[d]thiazole moiety, which enhances π-π stacking and hydrogen-bonding potential. The 8-position is substituted with a 4-benzylpiperidine group, contributing to lipophilicity and potential receptor binding . These features are critical for interactions with biological targets, such as enzymes or nucleic acids, and influence redox properties (e.g., via the thioether linkage) .

Q. What synthetic methodologies are recommended for preparing this compound and its analogs?

Synthesis typically involves multi-step protocols:

  • Step 1 : Functionalization of the purine core at the 7- and 8-positions via nucleophilic substitution or cross-coupling reactions. For example, alkylation with 2-(benzo[d]thiazol-2-ylthio)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 4-benzylpiperidine group via Buchwald-Hartwig amination or SNAr reactions using palladium catalysts .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., δ 3.2–3.5 ppm for piperidine CH₂ groups; δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-benzylpiperidine substituent affect the compound’s pharmacokinetic properties compared to other piperazine/piperidine analogs?

The 4-benzyl group increases lipophilicity (logP >3), enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs (e.g., 4-methylpiperidine or 4-ethylpiperazine derivatives) show that bulkier substituents improve CNS penetration but may increase metabolic instability via cytochrome P450 oxidation . Methodological approaches:

  • LogP determination : Shake-flask method with octanol/water partitioning.
  • Metabolic stability assays : Liver microsome incubations (human/rat) with LC-MS monitoring of parent compound depletion .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, viral replication models). To address this:

  • Standardized screening : Use CLSI or EUCAST guidelines for antimicrobial assays .
  • Mechanistic studies : Competitive binding assays (e.g., surface plasmon resonance) to identify primary targets (e.g., viral polymerases vs. bacterial topoisomerases) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the benzo[d]thiazole or piperidine groups to isolate activity drivers .

Q. How can computational modeling guide the optimization of this compound’s selectivity toward specific enzymes?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase or bacterial DNA gyrase). The benzo[d]thiazole-thioethyl group may occupy hydrophobic pockets, while the purine core mimics ATP-binding sites .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize analogs with improved residence times .

Q. What analytical methods are suitable for detecting degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1.2 HCl, pH 9.0 buffer), oxidative stress (H₂O₂), and UV light.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the purine dione ring or oxidation of the thioether linkage) .

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